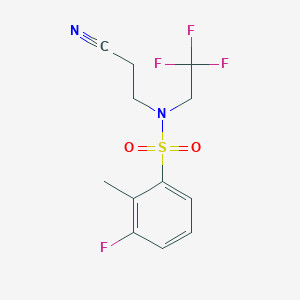![molecular formula C14H19NO3S B7633929 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone, also known as HT-0712, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecules that act as inhibitors of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the development and progression of various cancers, making HT-0712 a promising candidate for cancer therapy.
作用机制
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone acts by inhibiting the interaction between c-Myc and Max, which is essential for the transcriptional activation of genes involved in cell growth and proliferation. By disrupting this interaction, 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone effectively inhibits the oncogenic activity of c-Myc and induces tumor cell death. Additionally, 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone has been shown to downregulate the expression of c-Myc target genes, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been demonstrated to induce autophagy, a process that promotes the degradation of damaged or dysfunctional cellular components, in cancer cells. This suggests that 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone may have additional mechanisms of action that contribute to its anticancer effects.
实验室实验的优点和局限性
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone has several advantages for use in lab experiments, including its high purity and stability. However, its limited solubility in aqueous solutions may pose challenges for certain experimental designs. Additionally, further studies are needed to determine the optimal dosage and treatment regimens for 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone, as well as its potential interactions with other anticancer agents.
未来方向
There are several potential future directions for research on 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone. These include investigating its efficacy in combination with other anticancer agents, exploring its use in different types of cancer, and elucidating its mechanism of action at the molecular level. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone in vivo, which will be crucial for its eventual clinical application.
合成方法
The synthesis of 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone involves several steps, starting with the reaction of 2-bromo-1-(thiophen-3-yl)ethanone with 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylic acid to form the key intermediate. This intermediate is then subjected to a series of reactions, including esterification, deprotection, and cyclization, to yield the final product. The synthesis of 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone has also been demonstrated to suppress tumor growth in animal models of cancer, suggesting its potential as a novel anticancer agent.
属性
IUPAC Name |
1-[5-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-9(16)10-7-11(19-8-10)13(17)15-6-4-5-12(15)14(2,3)18/h7-8,12,18H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHLJPQLQDZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)N2CCCC2C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![3-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7633854.png)
![4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7633857.png)
![4-[(3-Pyrazol-1-ylpiperidin-1-yl)methyl]phenol](/img/structure/B7633864.png)
![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![1-[(1-Benzylpiperidin-2-yl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633878.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)

![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)